
Tetradecylamine
Vue d'ensemble
Description
Tetradecylamine, also known as 1-Aminotetradecane or Myristylamine, is an inhibitor of N-acylethanolamine-hydrolyzing acid amidase . It is used as an intermediate for the manufacture of cationic surface-active agents and germicides .
Molecular Structure Analysis
Tetradecylamine has the molecular formula C14H31N and a molecular weight of 213.40 . Its linear formula is CH3(CH2)13NH2 .Chemical Reactions Analysis
Tetradecylamine has been studied for its adsorption characteristics on quartz surfaces . The state of adsorbed tetradecylamine at quartz surface varies significantly at weak pH values, with the adsorption found to be prominent within a pH range of 8–8.5 .Physical And Chemical Properties Analysis
Tetradecylamine is a solid substance with a fishy odor . It has a melting point range of 37-40°C and a boiling point of 291°C at 760 mmHg . It is insoluble in water but soluble in chloroform and alcohol .Applications De Recherche Scientifique
Adsorption on Quartz Surfaces
Tetradecylamine has been used in the study of adsorption characteristics on quartz surfaces. The spectroscopic data were correlated with adsorption and flotation results. The results indicate that the state of adsorbed tetradecylamine at quartz surface varies significantly at weak pH values. The adsorption was found to be prominent within a pH range of 8–8.5. The qualitative adsorption results were validated by quantitative analysis on quartz. The findings revealed better correlations with quartz and fluorapatite flotation tests .
Flotation of Quartz
Tetradecylamine is an efficient quartz collector with resilient performance. Quartz is considered as an impurity in many ores; hence, its removal can solve a lot of quartz supply problems in various fields. Reverse flotation is the utmost renowned approach for the treatment of phosphate ore containing quartz gangue minerals .
Preparation of Copper Nanowires
Copper (Cu) nanowires with approximately 40-nm diameter and a few hundreds of micrometers in length were selectively and facilely synthesized by a tetradecylamine (TDA)-assisted hydrothermal method. The Cu nanowires were highly flexible and were not oxidized by oxygen in air because of TDA’s effective coating on the Cu nanowires .
Transparent Conducting Electrodes
The Cu nanowires prepared using tetradecylamine are inexpensive conducting nanomaterials intensively explored for transparent conducting electrodes and other applications. These Cu nanowires were expected to find widespread use in the applications such as fabrication of transparent electrodes for flexible electronics and display devices .
Implications in Research
Tetracycline antibiotics, including tetradecylamine, can impair mitochondrial function. This effect can confound research findings and affect whole organism homeostasis, indicating a need for caution in their experimental use.
Safety and Hazards
Tetradecylamine is considered hazardous. It causes severe skin burns and eye damage . It is very toxic to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
C14H31NC_{14}H_{31}NC14H31N
. This compound has been studied for its potential biological activities and interactions with various cellular components. Here is an overview of its mechanism of action:Target of Action
The primary targets of Tetradecylamine are believed to be cell membranes . It is hypothesized to interact with these structures, leading to disruption and ultimately cell death .
Mode of Action
Tetradecylamine interacts with cell membranes, disrupting their structure . This disruption can lead to cell death, making Tetradecylamine a potential candidate for antimicrobial and anticancer therapies . Moreover, Tetradecylamine has demonstrated its ability to inhibit certain enzymes involved in the growth and proliferation of cancer cells, such as proteases .
Biochemical Pathways
Its ability to disrupt cell membranes and inhibit certain enzymes suggests that it may impact a variety of cellular processes, including cell growth and proliferation .
Result of Action
The primary result of Tetradecylamine’s action is the disruption of cell membranes, leading to cell death . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and proliferation of certain cells .
Propriétés
IUPAC Name |
tetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040768 | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylamine | |
CAS RN |
2016-42-4, 68037-91-2 | |
| Record name | Tetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C14-18-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C14-18-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetradecylamine?
A1: Tetradecylamine has the molecular formula C14H31N and a molecular weight of 213.40 g/mol.
Q2: What spectroscopic data is available for characterizing tetradecylamine?
A2: Researchers commonly use techniques like Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize TDA. FTIR helps identify functional groups, XRD reveals crystalline structures (particularly relevant in TDA-modified materials) [, ], and NMR provides insights into the molecular structure.
Q3: How does tetradecylamine interact with silica gel, and what are the implications for CO2 capture?
A3: Tetradecylamine can be impregnated onto porous silica gel (SG) to create a material with enhanced CO2 sorption capacity. The TDA molecules disperse within the internal channels and on the external surface of the SG, altering its physical properties and increasing its affinity for CO2 []. This modification makes TDA-impregnated silica gel a potential candidate for CO2 capture applications.
Q4: How does the stability of tetradecylamine-modified montmorillonite clay vary with different organic modifiers?
A4: Research shows that modifying montmorillonite clay with organic cations like tetradecylamine, hexadecylamine, and chalcone can influence its thermal stability. The basal spacing of the clay layers, a crucial factor in its properties, increases with different modifiers, suggesting potential variations in stability and performance [, ].
Q5: What role does tetradecylamine play in the synthesis of vanadium oxide nanotubes?
A5: Tetradecylamine, in conjunction with tetramethylammonium hydroxide, acts as a structure-directing agent in the synthesis of vanadium oxide nanotubes []. The cooperative interaction between TDA, vanadium cations, and the specific crystal facets promotes the formation of uniform nanotubes.
Q6: How does tetradecylamine contribute to the formation of nanoparticles?
A6: Tetradecylamine serves as a capping and stabilizing agent in nanoparticle synthesis due to its ability to adsorb onto the nanoparticle surface [, ]. This adsorption limits variability in nanoparticle size, prevents agglomeration, and enhances stability against Ostwald ripening.
Q7: How does the length of the alkyl chain in primary alkylamines influence their antimicrobial activity?
A7: Studies comparing the antimicrobial activity of tetradecylamine, hexadecylamine, and chlorhexidine revealed that chain length plays a role in efficacy. While all three compounds exhibited inhibitory effects against microbial growth, tetradecylamine and chlorhexidine, with their shorter chains, were effective at lower concentrations compared to hexadecylamine [].
Q8: How does modifying hyaluronic acid with different alkyl amines affect its properties for drug delivery applications?
A8: Hyaluronic acid modified with either dodecylamine or tetradecylamine self-assembles into micelles capable of encapsulating paclitaxel, a chemotherapy drug. This modification introduces pH sensitivity, facilitating drug release in the acidic tumor microenvironment. Interestingly, the alkyl chain length influences the drug loading capacity and tumor inhibition rate of the micelles [].
Q9: How can the stability of tetradecylamine be enhanced in formulations?
A9: While specific formulation strategies are not detailed in the provided research, it is known that alkylamines can react with carbon dioxide to form alkyl ammonium alkylcarbamate pairs []. This reaction can impact the reproducibility of nanoparticle synthesis. Therefore, controlling CO2 exposure and incorporating suitable antioxidants or stabilizers could potentially enhance TDA stability in formulations.
Q10: How can tetradecylamine be utilized for targeted drug delivery?
A11: Research highlights the potential of using tetradecylamine-modified hyaluronic acid micelles for targeted drug delivery to cancer cells overexpressing CD44 receptors []. The hydrophobic modification allows for efficient drug encapsulation, while the affinity for CD44 enhances cellular uptake specifically in tumor cells, improving therapeutic efficacy.
Q11: What analytical techniques are employed to study the interaction between tetradecylamine and other materials?
A13: Researchers utilize a combination of techniques to analyze the interactions of TDA. These include: - X-ray diffraction (XRD): Determines the crystalline structure and basal spacing of TDA-modified materials like montmorillonite clay [, ]. - Transmission electron microscopy (TEM): Visualizes the morphology and size distribution of nanoparticles synthesized using TDA []. - Differential scanning calorimetry (DSC): Studies the thermal properties and phase transitions of materials containing TDA []. - Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion inhibition properties of TDA self-assembled films on metal surfaces [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
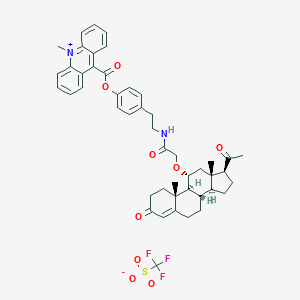
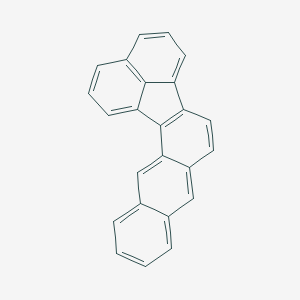
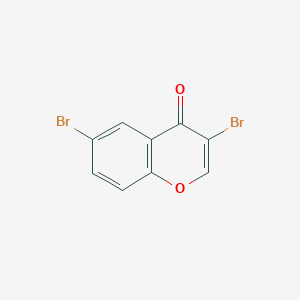
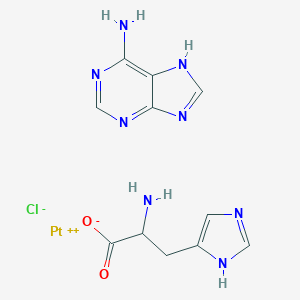
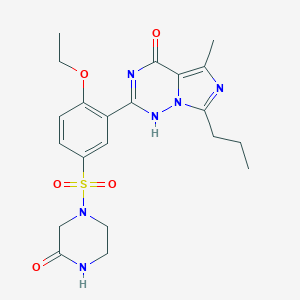
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)